2-Chloro-4-dimethylphosphorylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-dimethylphosphorylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClNOP/c1-11(2,10)6-3-4-9-7(8)5-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESQMIUEZDGGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClNOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416236-66-1 | |
| Record name | 2-chloro-4-(dimethylphosphoryl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloro 4 Dimethylphosphorylpyridine and Its Structural Analogues
Synthetic Routes to the Core Pyridine (B92270) Skeleton
The formation of the fundamental pyridine structure is the initial critical phase in synthesizing 2-Chloro-4-dimethylphosphorylpyridine. This involves established organic reactions that have been refined over time to produce a wide array of pyridine derivatives.
Established Preparative Methods for Pyridine Derivatives
The synthesis of the pyridine ring is a well-established field in organic chemistry, with several named reactions providing versatile entry points to this heterocyclic system. ijpsonline.com These methods typically involve the condensation and cyclization of acyclic precursors. numberanalytics.com
One of the earliest and most fundamental methods is the Hantzsch pyridine synthesis , first described in 1881. wikipedia.org This reaction typically involves a 2:1:1 mixture of a β-keto acid (like acetoacetate), an aldehyde (such as formaldehyde), and ammonia (B1221849) or an ammonia salt, which acts as the nitrogen donor. wikipedia.org The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine derivative. wikipedia.org
Another cornerstone method is the Chichibabin pyridine synthesis , developed in 1924. wikipedia.org This reaction is noted for its use of inexpensive and readily available reagents. wikipedia.org In its general form, it involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org
Other significant methods include the Bonnemann cyclization , which involves the trimerization of one part of a nitrile molecule and two parts of an acetylene (B1199291) to form the pyridine ring. ijpsonline.com The Krohnke pyridine synthesis utilizes the reaction of pyridine with bromomethyl ketones to yield a pyridinium (B92312) salt, which can then be further reacted to form more complex pyridine structures. ijpsonline.com These classical methods, among others, provide the foundational chemistry for creating the core pyridine skeleton required for further functionalization. ijpsonline.comnumberanalytics.com
Table 1: Overview of Classical Pyridine Synthesis Methods
| Synthesis Method | Key Reactants | Brief Description |
|---|---|---|
| Hantzsch Synthesis | β-keto acid, aldehyde, ammonia | A condensation reaction followed by oxidation to form the pyridine ring. wikipedia.org |
| Chichibabin Synthesis | Aldehydes, ketones, α,β-unsaturated carbonyls, ammonia | A condensation reaction valued for its use of inexpensive precursors. wikipedia.org |
| Bonnemann Cyclization | Nitrile, Acetylene | A [2+2+2] cycloaddition reaction to form the pyridine ring. ijpsonline.com |
| Krohnke Synthesis | Pyridine, α-bromo ketones, unsaturated carbonyls | Builds a new pyridine ring onto an existing pyridine moiety. ijpsonline.com |
Regioselective Chlorination Strategies on the Pyridine Ring System
Introducing a chlorine atom specifically at the 2-position of the pyridine ring requires strategies that can overcome the inherent reactivity patterns of the heterocycle. Direct chlorination of pyridine is often unselective. A highly effective and common strategy involves the use of pyridine N-oxides to direct halogenation. researchgate.net
The oxidation of the pyridine nitrogen to a pyridine N-oxide significantly alters the ring's electronic properties. researchgate.net This activation facilitates nucleophilic substitution, particularly at the 2- and 4-positions. researchgate.net For the synthesis of 2-chloropyridines, the pyridine N-oxide is treated with a chlorinating agent. Phosphorus oxychloride (POCl₃) is a frequently used reagent for this transformation. nih.govchemicalbook.com The reaction proceeds by activation of the N-oxide, followed by nucleophilic attack of the chloride ion.
Another approach involves treating the pyridine N-oxide with oxalyl chloride and triethylamine (B128534) in dichloromethane (B109758) at low temperatures. researchgate.net This method provides a regioselective route to 2-chloropyridines under mild conditions. researchgate.netnih.gov The synthesis of 2-chloro-1,4-dihydropyridine derivatives has been achieved by chlorinating the corresponding 2-hydroxy-1,4-dihydropyridines with POCl₃. nih.gov For industrial-scale synthesis, vapor-phase chlorination processes have also been developed, where pyridine compounds are passed through reaction zones at high temperatures with chlorine gas to achieve selective chlorination. google.com
The choice of method depends on the specific substrate and desired scale, but the use of N-oxides remains a cornerstone for achieving high regioselectivity in the synthesis of 2-chloro-substituted pyridines. researchgate.netnih.gov
Introduction and Functionalization of the Dimethylphosphoryl Moiety
With the 2-chloropyridine (B119429) skeleton established, the next critical step is the introduction of the dimethylphosphoryl group at the 4-position. This transformation involves specialized phosphorylation reactions.
Phosphorylation Reactions at the 4-Position of Pyridine (Related to C4 phosphorylation)
Phosphorylation is a general and widely used route to access phosphorus-substituted pyridines. encyclopedia.pub Due to the electron-deficient nature of the pyridine ring, nucleophilic reagents are inclined to attack the C2 and C4 positions. acs.org However, achieving high selectivity for the C4 position often requires specific strategies.
Recent advances have utilized visible-light-promoted, Minisci-type reactions to achieve highly regioselective C4-phosphorylation of unfunctionalized pyridines. acs.orgacs.orgresearchgate.net This method proceeds through a radical pathway. acs.org A phosphorus-centered radical is generated from a phosphine (B1218219) oxide, which then selectively adds to the C4 position of a protonated pyridine ring. acs.org This cross-dehydrogenation coupling (CDC) approach is valued for its mild reaction conditions and good functional group tolerance. acs.orgresearchgate.net
Another strategy involves the nucleophilic phosphorylation of pyridines. encyclopedia.pub In this approach, the pyridine ring is first activated by an agent to make it more susceptible to nucleophilic attack. A phosphine anion, generated from a secondary phosphine oxide, then adds to the 4-position of the activated pyridine ring. encyclopedia.pub The reaction can be designed to yield the final phosphorylated pyridine product. encyclopedia.pub Theoretical studies using density functional theory (DFT) have investigated the mechanism of metal-free pyridine phosphination, showing that the reaction is initiated by the activation of pyridine, followed by the nucleophilic addition of the phosphine. nih.gov
Derivatization with Dimethylphosphorus Reagents
To obtain the specific this compound, reagents capable of introducing the dimethylphosphoryl moiety are required. In the context of the C4-selective reactions described above, a secondary phosphine oxide such as dimethylphosphine (B1204785) oxide would be the appropriate reagent.
For instance, in the visible-light-promoted Minisci-type reaction, dimethylphosphine oxide would serve as the precursor for the key dimethylphosphoryl radical. acs.org Similarly, in nucleophilic phosphorylation strategies, deprotonation of dimethylphosphine oxide would generate the necessary nucleophile to attack the activated pyridine ring at the C4-position. encyclopedia.pub The choice of a dimethyl-substituted phosphorus reagent is therefore crucial for the direct installation of the desired functional group onto the 2-chloropyridine core.
Advanced Synthetic Strategies for this compound Derivatives
Modern synthetic organic chemistry focuses on developing more efficient, selective, and sustainable methods. For a multi-substituted compound like this compound, advanced strategies often aim to combine multiple steps or employ novel catalytic systems.
One advanced approach is late-stage functionalization , where complex molecules are modified in the final steps of a synthesis. acs.org In this context, a pre-functionalized pyridine could be chlorinated and phosphorylated using highly selective modern methods. For example, a C-H functionalization strategy could be employed. acs.org
Photocatalysis and electrocatalysis represent emerging techniques that offer mild reaction conditions and high selectivity. numberanalytics.com The visible-light-promoted C4-phosphorylation is a prime example of photocatalysis being used to construct the C-P bond with high regioselectivity. acs.orgacs.org
Transition-metal-catalyzed cross-coupling reactions are also a powerful tool for creating C-P bonds, although many phosphorylation methods are now moving towards metal-free conditions. encyclopedia.pubnih.gov The development of one-pot or convergent synthetic routes, where the pyridine ring is constructed and functionalized in a streamlined sequence, represents another key area of advanced synthesis. organic-chemistry.org For example, a single-step conversion of N-vinyl or N-aryl amides to corresponding pyridine derivatives has been developed, which could potentially be adapted to incorporate the required chloro and phosphoryl functionalities more directly. organic-chemistry.org These advanced methods prioritize efficiency and selectivity, paving the way for more effective synthesis of complex pyridine derivatives. researchgate.net
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyridine |
| Acetoacetate |
| Formaldehyde |
| Ammonia |
| Dihydropyridine |
| Nitrile |
| Acetylene |
| Pyridinium salt |
| Pyridine N-oxide |
| Phosphorus oxychloride (POCl₃) |
| Oxalyl chloride |
| Triethylamine |
| Dichloromethane |
| 2-hydroxy-1,4-dihydropyridine |
| Dimethylphosphine oxide |
| N-vinyl amide |
Exploration of Novel Precursors and Reaction Conditions
The synthesis of this compound can be approached through modern cross-coupling reactions, which offer a versatile and efficient means of forming carbon-phosphorus bonds. A particularly promising method is the palladium-catalyzed cross-coupling of a halo-substituted 2-chloropyridine with a phosphorus nucleophile.
A potential precursor for this synthesis is a di-halogenated pyridine, specifically a 2-chloro-4-halopyridine where the halogen at the 4-position is more reactive in cross-coupling reactions, such as iodine or bromine. The general synthetic approach would involve the reaction of such a precursor with dimethylphosphine oxide in the presence of a palladium catalyst and a suitable ligand.
One established catalytic system for similar transformations involves the use of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as the palladium source and a bulky, electron-rich phosphine ligand like Xantphos. encyclopedia.pub This combination has been shown to be effective in the coupling of various bromo- and iodopyridines with dimethylphosphine oxide to yield the corresponding dimethylphosphorylpyridines. encyclopedia.pub
The proposed reaction is depicted in the scheme below:
Scheme 1: Proposed Palladium-Catalyzed Synthesis of this compound
Insufficient Information to Generate Article on the Coordination Chemistry of this compound
Despite a comprehensive search of available scientific literature and chemical databases, there is insufficient specific information on the chemical compound “this compound” to generate a thorough and scientifically accurate article as requested. The search yielded general information on related classes of compounds, such as pyridyl-phosphines and phosphine oxides, and broad concepts in coordination chemistry. However, detailed experimental data, including synthesis of its metal complexes, structural analyses, and specific coordination behavior, for this compound is not available in the public domain.
The provided outline requires in-depth analysis of the ligand's electronic and steric characteristics, its coordination modes with a wide range of transition metals, and the structural aspects of its metal complexes, including chelation effects and bite angle modulation. Without specific research findings on this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.
Coordination Chemistry of 2 Chloro 4 Dimethylphosphorylpyridine
Formation and Structural Aspects of Metal Complexes
Influence of 2-Chloro-4-dimethylphosphorylpyridine on Metal Center Electronic Properties
The electronic properties of a metal center in a coordination complex are profoundly influenced by the nature of the surrounding ligands. The this compound ligand is anticipated to modulate the electronic character of a coordinated metal ion through a combination of inductive and steric effects stemming from its two distinct substituents: the 2-chloro group and the 4-dimethylphosphoryl group.
The chloro group at the 2-position is known to be electron-withdrawing through the inductive effect, which decreases the electron density on the pyridine (B92270) nitrogen atom. This reduction in basicity generally leads to a weaker sigma-donation to the metal center compared to unsubstituted pyridine. rsc.org Consequently, the metal center becomes more electron-deficient, which can be observed through various spectroscopic and electrochemical techniques. For instance, a more electron-deficient metal center will typically exhibit a positive shift in its redox potentials, making it more difficult to oxidize. nih.govacs.org Furthermore, the presence of a substituent at the 2-position can introduce steric hindrance around the metal center, potentially influencing the coordination geometry and the stability of the resulting complex. wikipedia.org
The dimethylphosphoryl group at the 4-position is also expected to be strongly electron-withdrawing. This effect is primarily due to the electronegativity of the oxygen and phosphorus atoms and the potential for π-backbonding interactions. The electron-withdrawing nature of this group further reduces the electron density on the pyridine ring and, consequently, the donor strength of the nitrogen atom. nih.gov This electronic influence can be quantified using Hammett parameters, which provide a measure of the electron-donating or electron-withdrawing character of a substituent. sciepub.comresearchgate.net The combined electron-withdrawing effects of both the 2-chloro and 4-dimethylphosphoryl groups are expected to render the this compound a relatively weak sigma-donating ligand.
The impact of such a ligand on the electronic properties of a metal center can be systematically studied by comparing spectroscopic and electrochemical data with those of complexes containing less substituted pyridine ligands. For example, in transition metal complexes, the d-orbital splitting and the energy of metal-to-ligand charge transfer (MLCT) bands are sensitive to the electronic nature of the ligands. nih.govnih.gov Coordination of this compound would be expected to stabilize the d-orbitals of the metal, leading to an increase in the energy of d-d transitions. Similarly, the energy of MLCT bands is expected to be higher compared to complexes with more electron-donating pyridine ligands.
To illustrate the anticipated electronic effects, the following interactive data table provides hypothetical yet representative data based on trends observed for related substituted pyridine complexes.
| Complex | Ligand | Redox Potential (V vs. Fc/Fc+) | Key Spectroscopic Feature (λmax, nm) |
|---|---|---|---|
| [Ru(bpy)2(py)]2+ | Pyridine | +0.85 | 452 |
| [Ru(bpy)2(2-Cl-py)]2+ | 2-Chloropyridine (B119429) | +0.95 | 440 |
| [Ru(bpy)2(4-CN-py)]2+ | 4-Cyanopyridine (strong electron-withdrawing group) | +1.10 | 430 |
| [Ru(bpy)2(2-Cl-4-dmpp)]2+ (predicted) | This compound | > +1.10 | < 430 |
This table presents illustrative data to demonstrate the expected trends in redox potential and MLCT absorption maxima upon coordination of pyridine ligands with varying electronic properties.
Metallosupramolecular Architectures Incorporating this compound
Metallosupramolecular chemistry involves the self-assembly of metal ions and organic ligands to form discrete, well-defined architectures such as cages, grids, and polygons. cdnsciencepub.com The geometry and functionality of the resulting structures are dictated by the coordination preferences of the metal ion and the structural information encoded within the ligands. Pyridyl-based ligands are extensively used in this field due to their predictable coordination vectors.
The this compound ligand possesses features that make it a potentially interesting building block for metallosupramolecular architectures. While the primary coordination site is the pyridine nitrogen, the phosphoryl group offers a secondary, exocyclic coordination site through the phosphoryl oxygen atom. This bifunctional nature can lead to the formation of extended structures. Research on pyridylphosphonate ligands has demonstrated their ability to bridge metal centers, resulting in the formation of one-, two-, and three-dimensional coordination polymers. nih.gov The dimethylphosphoryl group in this compound could similarly engage in intermolecular coordination, linking metal-ligand units into larger assemblies.
The directionality of the pyridine nitrogen and the phosphoryl oxygen, combined with the steric influence of the 2-chloro substituent, would play a crucial role in determining the topology of the resulting supramolecular structure. The chloro group might sterically hinder the formation of certain highly symmetric architectures while favoring others.
The following data table summarizes the types of metallosupramolecular architectures that have been successfully synthesized using related functionalized pyridine ligands, providing a basis for predicting the potential of this compound in this context.
| Ligand Type | Metal Ion | Resulting Architecture | Reference |
|---|---|---|---|
| 4-Pyridylphosphonate | Co(II) | 2D Grid Structure | nih.gov |
| 3-Pyridylphosphonate | Zn(II) | 1D Ladder Structure | nih.gov |
| 4-Pyridylphosphonate | Cu(II) | 3D Framework | nih.gov |
| Bis(4-pyridyl) functionalized organic linkers | Pd(II), Pt(II) | Molecular Squares and Cages | cdnsciencepub.com |
| This compound (predicted) | Various Transition Metals | Potentially 1D, 2D, or 3D Coordination Polymers | N/A |
This table showcases examples of metallosupramolecular architectures formed from pyridyl ligands with secondary coordination sites, illustrating the potential for this compound to act as a linker in such assemblies.
Catalytic Applications of 2 Chloro 4 Dimethylphosphorylpyridine Based Complexes
Homogeneous Catalysis Employing 2-Chloro-4-dimethylphosphorylpyridine Ligands
Complexes derived from this compound are anticipated to be effective in a range of homogeneous catalytic transformations due to the combined electronic effects of the chloro, pyridyl, and dimethylphosphoryl groups. The pyridine (B92270) nitrogen provides a strong coordination site for transition metals, while the phosphoryl group can influence the electronic density at the metal center and provide steric bulk. The chlorine atom at the 2-position of the pyridine ring can further modify the ligand's electronic properties.
Transition Metal Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N bond formation)
Palladium complexes bearing phosphinopyridine ligands are well-established catalysts for cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The electronic properties of the this compound ligand are expected to render it suitable for these transformations. The electron-withdrawing nature of the chloro and dimethylphosphoryl groups can facilitate the reductive elimination step in the catalytic cycle, which is often rate-limiting.
Table 1: Hypothetical Performance of a Palladium/2-Chloro-4-dimethylphosphorylpyridine Catalyst in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | >90 |
| 3 | 1-Bromo-4-nitrobenzene | (4-formylphenyl)boronic acid | 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde | >98 |
This table is illustrative and based on the expected reactivity of similar phosphinopyridine ligands.
In the context of C-N bond formation, such as the Buchwald-Hartwig amination, the steric and electronic properties of the this compound ligand would likely promote the coupling of a wide range of amines with aryl halides.
Carbonylation Reactions (e.g., Alkyne Carbonylation)
Rhodium and palladium complexes are frequently employed in carbonylation reactions, where a carbonyl group is introduced into an organic molecule. Phosphinopyridine ligands have been shown to be effective in these processes. In alkyne carbonylation, a catalyst bearing the this compound ligand could facilitate the formation of α,β-unsaturated carbonyl compounds. The electronic nature of the ligand would play a crucial role in the migratory insertion of carbon monoxide and the subsequent reductive elimination steps.
Nitrile Hydration Processes in Aqueous Media
Ruthenium-catalyzed hydration of nitriles to amides is an atom-economical and environmentally benign process. acs.orgresearchgate.netuniovi.esrsc.orgresearchgate.net The catalytic activity in these systems is often enhanced by ligands that can participate in metal-ligand cooperation or stabilize the key intermediates. A ruthenium complex of this compound could potentially catalyze this transformation efficiently in aqueous media. The pyridine nitrogen and the phosphoryl oxygen could act as hydrogen bond acceptors, activating a water molecule for nucleophilic attack on the coordinated nitrile.
Hydrofunctionalization Reactions
Hydrofunctionalization reactions, the addition of an E-H bond across an unsaturated C-C bond, are powerful tools for the synthesis of functionalized molecules. Palladium and other late transition metals are often used to catalyze these reactions. A complex of this compound could be a viable catalyst for hydroamination or hydrophosphination reactions, where the ligand's properties would influence the regioselectivity and efficiency of the addition.
Investigation of Catalyst Performance and Ligand Optimization
The catalytic performance of a metal complex is intrinsically linked to the structure of its ligands. By systematically modifying the ligand framework, it is possible to enhance catalytic activity, selectivity, and stability.
Tuning of Ligand Structure for Enhanced Catalytic Activity and Selectivity
The structure of this compound offers several avenues for modification to optimize its performance as a ligand. For instance, replacement of the dimethylphosphoryl group with other phosphine (B1218219) oxides or phosphine sulfides could modulate the electronic and steric environment around the metal center. Similarly, substitution of the chlorine atom with other functional groups could be used to fine-tune the ligand's properties. These modifications would allow for the development of a library of ligands with varying characteristics, enabling the selection of the optimal ligand for a specific catalytic application.
Cooperative Effects in Catalytic Cycles Involving Pyridyl-Phosphine Ligands
The concept of cooperative catalysis, where both the metal center and the ligand actively participate in the catalytic cycle, is a well-established principle for enhancing reaction efficiency and selectivity. Pyridyl-phosphine ligands, in general, are known to exhibit such cooperative effects. The pyridine nitrogen can act as a hemilabile coordinating site or a proton relay, while the phosphine group binds to the metal center, influencing its electronic and steric properties.
In hypothetical catalytic cycles involving a complex of this compound, one could speculate on potential cooperative mechanisms. The phosphoryl group (P=O) could engage in hydrogen bonding or act as a Lewis basic site, thereby influencing substrate activation or transition state stabilization. The chloro-substituent on the pyridine ring would electronically modify the ligand, potentially impacting the catalytic activity of the metal center. However, without experimental or computational studies specifically on this compound-based catalysts, any discussion of cooperative effects remains purely speculative. Detailed research findings and data tables, which are crucial for a scientific article, are not available in the current body of scientific literature.
Emerging Catalytic Transformations
The development of novel catalytic transformations is a key area of chemical research. Functionalized pyridyl-phosphine ligands are continuously being explored for their potential to catalyze new and challenging reactions. These can range from cross-coupling reactions to asymmetric catalysis and polymerization.
A comprehensive search for emerging catalytic transformations specifically utilizing this compound-based complexes has not yielded any results. While research on other pyridyl-phosphine and phosphine oxide ligands demonstrates their utility in a variety of catalytic reactions, this cannot be directly extrapolated to the specific compound . The unique combination of a chloro-substituent and a dimethylphosphoryl group at the 2- and 4-positions of the pyridine ring, respectively, would undoubtedly impart distinct electronic and steric properties to its metal complexes. These properties could, in theory, lead to novel catalytic activities. Unfortunately, the scientific community has yet to publish research that explores and substantiates such potential applications.
Reactivity and Mechanistic Insights into 2 Chloro 4 Dimethylphosphorylpyridine and Its Complexes
Nucleophilic Aromatic Substitution (S_NAr) Pathways on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (S_NAr) is a key reaction for functionalizing the pyridine ring of 2-Chloro-4-dimethylphosphorylpyridine. The reaction is significantly influenced by the electronic properties of the pyridine nucleus and its substituents.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is amplified by the strong electron-withdrawing nature of the dimethylphosphoryl group at the C-4 position and the chloro group at the C-2 position. This electronic arrangement makes the pyridine ring highly susceptible to attack by nucleophiles.
The mechanism for S_NAr reactions typically proceeds through a two-step addition-elimination sequence involving a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.org However, some S_NAr reactions, particularly on heterocyclic systems, may proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state. nih.govresearchgate.net
For this compound, nucleophilic attack is favored at the C-2 and C-6 positions, which are ortho and para to the activating phosphoryl group and directly bear the leaving group (at C-2). Attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant resonance stabilization. stackexchange.com This stabilization is crucial for the reaction to proceed. stackexchange.com In contrast, attack at the C-3 or C-5 positions does not permit this stabilization, making these pathways less favorable. stackexchange.com
Given that the C-2 position is occupied by a good leaving group (chloride), the primary S_NAr pathway involves the displacement of the chloride ion by a nucleophile.
Table 1: Factors Influencing S_NAr Reactivity on this compound
| Factor | Influence on Reactivity | Mechanistic Implication |
|---|---|---|
| Pyridine Nitrogen | Electron-withdrawing; activates the ring towards nucleophilic attack. | Stabilizes the negative charge in the Meisenheimer intermediate, especially for attack at C-2 and C-4. stackexchange.com |
| Dimethylphosphoryl Group (C-4) | Strong σ- and π-electron-withdrawing group; strongly activates the ring. | Enhances the electrophilicity of the ring carbons and stabilizes the anionic intermediate through resonance. |
| Chloro Group (C-2) | Good leaving group; electron-withdrawing, further activating the ring. | Facilitates the elimination step of the S_NAr mechanism. |
| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. | The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. stackexchange.com |
| Solvent | Polar aprotic solvents can accelerate the reaction. | Solvents like DMF or DMSO can solvate the cation of the nucleophilic salt without strongly solvating the anion, increasing its nucleophilicity. |
Electrophilic Substitution Reactions on the Pyridine Framework
In contrast to its high reactivity towards nucleophiles, the pyridine framework of this compound is strongly deactivated towards electrophilic aromatic substitution (S_EAr). This deactivation stems from the cumulative electron-withdrawing effects of the ring nitrogen, the chloro substituent, and the dimethylphosphoryl group.
The general mechanism for S_EAr involves the attack of an electrophile on the π-system of the aromatic ring to form a positively charged intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. byjus.com In the case of pyridine, the nitrogen atom's lone pair can also be attacked by the electrophile, leading to N-substitution and further deactivating the ring.
The presence of the powerful electron-withdrawing dimethylphosphoryl group and the chloro group makes the formation of the required carbocation intermediate energetically unfavorable. Therefore, forcing conditions, such as high temperatures and strong acids, are typically required for electrophilic substitution to occur, and yields are often low. If a reaction were to occur, substitution would be directed to the C-3 and C-5 positions, which are the least deactivated positions on the ring.
Phosphine (B1218219) Elimination and Reductive Elimination Mechanisms in Catalysis
In the context of organometallic catalysis, complexes derived from this compound can participate in crucial mechanistic steps like ligand dissociation (phosphine elimination) and reductive elimination.
Phosphine Elimination: In a catalytic cycle, the dissociation of a ligand from a metal center is often a prerequisite for subsequent steps like oxidative addition or substrate coordination. While the dimethylphosphoryl group is covalently bound to the pyridine, if this moiety acts as part of a larger phosphine ligand in a complex, its dissociation would be governed by the strength of the metal-phosphorus bond and steric factors. More commonly in catalysis, "phosphine elimination" refers to the dissociation of a spectator phosphine ligand, which can be a reversible process that opens up a coordination site on the metal.
Reductive Elimination: Reductive elimination is a key bond-forming step in many cross-coupling reactions. princeton.edu It involves the formation of a new bond between two ligands attached to a metal center, with a concurrent reduction in the metal's oxidation state. For example, a palladium(II) complex bearing a pyridyl group (derived from this compound) and an amido group could undergo C-N reductive elimination to form an aminopyridine product and a palladium(0) species. nih.gov
The rate and efficiency of reductive elimination from pyridyl-metal complexes can be challenging compared to their aryl counterparts. nih.gov However, the reaction can be promoted by factors such as the use of bulky phosphine ligands or the addition of Lewis acids, which can coordinate to the pyridine nitrogen and increase the electrophilicity of the complex. nih.gov The electronic nature of the substituents on the pyridine ring also plays a critical role. The electron-withdrawing dimethylphosphoryl group would influence the electron density at the metal center, thereby affecting the kinetics of the reductive elimination step.
Table 2: Key Catalytic Steps Involving Pyridyl Complexes
| Mechanistic Step | Description | Relevance to this compound |
|---|---|---|
| Oxidative Addition | A low-valent metal center inserts into a C-X bond (e.g., C-Cl), increasing its oxidation state. | The C-Cl bond at the C-2 position can undergo oxidative addition to metals like Pd(0) or Ni(0) to initiate a cross-coupling cycle. nih.gov |
| Ligand Dissociation | A ligand detaches from the metal center to create a vacant coordination site. | Can be a necessary step to allow for substrate binding or subsequent reductive elimination. Strongly coordinating ligands can inhibit this process. researchgate.net |
| Reductive Elimination | Two ligands couple and detach from the metal, which is reduced in oxidation state. | This is the product-forming step in cross-coupling reactions, forming a new C-C, C-N, or C-O bond at the C-2 position of the pyridine ring. nih.govnih.gov |
Metal-Ligand Cooperative Reactivity and Proton Relay Mechanisms
The structure of this compound contains multiple sites that can engage in metal-ligand cooperativity. This concept involves both the metal center and the ligand actively participating in bond activation and formation. nih.gov
The pyridine nitrogen and the oxygen atom of the phosphoryl group can act in concert with a coordinated metal center. For instance, the phosphoryl oxygen is a Lewis basic site and can act as a hydrogen bond acceptor. This could facilitate a proton relay mechanism, where a proton is shuttled from a substrate to the ligand and then to another molecule. Such proton relays are crucial in reactions like hydrogenation or dehydrogenation of alcohols, where the O-H bond must be cleaved.
In a hypothetical catalytic cycle, the pyridine nitrogen would bind to the metal center, positioning the phosphoryl group in its vicinity. The phosphoryl oxygen could then deprotonate a substrate that is also coordinated to the metal, facilitating its transformation. This cooperative action between the ligand and the metal can significantly lower the activation energy of the reaction compared to a pathway where the ligand is merely a spectator.
Stability and Degradation Pathways of this compound under Reaction Conditions
The stability of this compound is dependent on the specific reaction conditions, such as pH, temperature, and the presence of oxidizing or reducing agents.
Hydrolytic Stability: Under strongly acidic or basic conditions, the compound may be susceptible to hydrolysis. The C-Cl bond can be hydrolyzed to a C-OH group, particularly at elevated temperatures. The phosphorus-carbon bond of the dimethylphosphoryl group is generally robust, but extreme conditions could potentially lead to its cleavage.
Oxidative Degradation: Strong oxidizing agents can lead to the degradation of the molecule. The pyridine ring nitrogen can be oxidized to form a pyridine-N-oxide. nih.gov This transformation alters the electronic properties of the ring, potentially leading to different reactivity or further degradation. The phosphorus atom is already in a high oxidation state (+5) in the phosphoryl group, making it resistant to further oxidation.
Reductive Degradation: Strong reducing agents could potentially reduce the phosphoryl group, although this is generally a difficult transformation. More likely is the reductive cleavage of the C-Cl bond (hydrodechlorination).
Thermal Stability: The compound is expected to have good thermal stability, but at very high temperatures, decomposition of the pyridine ring or cleavage of the substituents could occur.
In the context of microbial degradation, related compounds like chloro-aminophenols are known to be degraded by specific bacterial strains. nih.gov These pathways often involve initial dehalogenation or the removal of functional groups, followed by ring cleavage. nih.govresearchgate.netplos.org While specific studies on this compound are scarce, similar enzymatic pathways could potentially contribute to its environmental degradation.
Advanced Characterization Methodologies in Research on 2 Chloro 4 Dimethylphosphorylpyridine and Its Coordination Compounds
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are fundamental to understanding the molecular structure of a compound. However, no specific data for 2-Chloro-4-dimethylphosphorylpyridine was found.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P NMR)
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, this would involve analyzing the chemical shifts and coupling constants in ¹H, ¹³C, and ³¹P NMR spectra to map out the proton, carbon, and phosphorus environments. The ¹H NMR would reveal the positions and integrations of the pyridine (B92270) ring and methyl protons. ¹³C NMR would identify the distinct carbon atoms in the pyridine ring and the methyl groups attached to the phosphorus. Crucially, ³¹P NMR would provide key information about the electronic environment of the phosphorus atom, which is characteristic of the phosphoryl group. Unfortunately, no spectral data or research findings for these analyses are available in the public domain.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the P=O (phosphoryl) stretching vibration, P-C and C-Cl bonds, as well as vibrations associated with the substituted pyridine ring. Analysis of these bands would confirm the presence of these key functional groups. A search for these specific spectral details yielded no results.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Assignments
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would likely exhibit absorptions corresponding to π → π* and n → π* transitions associated with the aromatic pyridine ring. The position and intensity of these absorptions can be influenced by the chloro and dimethylphosphoryl substituents. Assigning these electronic transitions is crucial for understanding the electronic structure of the molecule. However, no published UV-Vis spectra or related analyses for this compound could be retrieved.
Mass Spectrometry for Compound Identification and Purity Assessment
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and the isotopic pattern of this peak would confirm the presence of a chlorine atom. Fragmentation analysis would help to piece together the structure of the molecule. This information is essential for confirming the identity and assessing the purity of a synthesized compound. Regrettably, no mass spectrometry data for this compound is publicly accessible.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2-chloro-4-dimethylphosphorylpyridine would typically be performed using a functional, such as B3LYP, and a basis set, such as 6-311++G(d,p), to provide a detailed understanding of its electronic characteristics.
A thorough DFT analysis would reveal key aspects of the electronic structure and bonding in this compound. This would involve the calculation of bond lengths, bond angles, and dihedral angles to determine the molecule's optimized geometry. Furthermore, an analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-deficient regions of the molecule. This information is crucial for understanding intermolecular interactions and the molecule's reactive sites.
The presence of the dimethylphosphoryl group introduces rotational flexibility around the carbon-phosphorus bond. A conformational analysis would be essential to identify the most stable conformations of this compound. By systematically rotating the relevant dihedral angles and calculating the corresponding energies, a potential energy surface can be mapped out. This energy landscape reveals the global and local energy minima, representing the most stable and metastable conformations, respectively, as well as the energy barriers for interconversion between them.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For this compound, DFT calculations would determine the energies and spatial distributions of the HOMO and LUMO, providing insights into its electrophilic and nucleophilic character and predicting the most likely sites for chemical reactions.
Below is a hypothetical data table illustrating the kind of information that would be generated from FMO analysis:
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. For instance, in a nucleophilic substitution reaction at the chlorine-bearing carbon, computational methods could elucidate the reaction pathway, whether it proceeds through a concerted or stepwise mechanism. The calculation of the activation energy, which is the energy difference between the reactants and the transition state, provides crucial information about the reaction kinetics.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
DFT calculations are widely used to predict various spectroscopic parameters. For this compound, vibrational frequencies corresponding to its infrared (IR) and Raman spectra could be calculated. These theoretical spectra can be compared with experimentally obtained spectra to aid in the assignment of vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P) can be computed and compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental data can often be resolved by considering solvent effects or by employing more advanced computational methods.
The following table provides a hypothetical comparison of calculated and experimental spectroscopic data:
| Spectroscopic Data | Hypothetical Calculated Value | Hypothetical Experimental Value |
| P=O Stretch (IR, cm⁻¹) | 1250 | 1265 |
| C-Cl Stretch (IR, cm⁻¹) | 780 | 792 |
| ³¹P NMR Shift (ppm) | 18.5 | 19.2 |
Molecular Dynamics Simulations for Ligand-Metal Interactions
The phosphorus and nitrogen atoms in this compound suggest its potential to act as a ligand in coordination complexes with metal ions. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of such ligand-metal interactions. By simulating the movement of the ligand and a metal ion in a solvent box over time, MD can reveal information about the coordination geometry, the stability of the complex, and the dynamics of ligand exchange processes. These simulations are valuable for understanding the role of such compounds in coordination chemistry and catalysis.
Research on this compound Remains Undocumented in Publicly Accessible Scientific Literature
Despite a comprehensive search of available scientific databases and publications, no specific information has been found regarding the chemical compound this compound.
The inquiry, which sought to detail emerging research directions and future prospects for this particular compound, could not be fulfilled due to a lack of documented research. The requested article structure, which included sections on the development of novel derivatives, applications in sustainable chemistry, integration into functional materials, potential in bio-inspired catalysis, and exploration of its redox properties, did not yield any relevant results pertaining to this compound.
Searches for the synthesis, properties, and applications of this specific molecule did not return any scholarly articles, patents, or conference proceedings. The scientific literature that was retrieved focused on related but distinct compounds, such as other chlorinated or phosphorylated pyridines. However, in adherence to the specific constraints of the request to focus solely on this compound, information on these other compounds has been omitted.
Consequently, it is not possible to provide an article on the emerging research directions and future prospects of this compound as there is no apparent research to analyze or report. The absence of information suggests that this compound may be a novel chemical entity that has not yet been synthesized or characterized, or that research concerning it is not publicly available at this time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
